molecular formula C10H17N5 B2895742 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine CAS No. 1424993-25-8

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine

Cat. No.: B2895742
CAS No.: 1424993-25-8
M. Wt: 207.281
InChI Key: RXEWJXMBHSAXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is a heterocyclic organic compound with the molecular formula C10H17N5. This compound features a pyridine ring substituted with a methylpiperazine group and two amino groups at the 3 and 4 positions. It is commonly used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Similar compounds have been found to interact withserine/threonine-protein kinases . These enzymes play a crucial role in various cellular processes, including cell cycle regulation, differentiation, and signal transduction pathways.

Mode of Action

It’s known that compounds with similar structures can formhydrogen bonds with their targets . This interaction can lead to changes in the target’s conformation and function, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related tocell cycle regulation and DNA repair .

Pharmacokinetics

Similar compounds have been found to haveprotein binding properties . These properties can impact the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

Based on its potential targets, it may inducecell cycle arrest and activate DNA repair mechanisms .

Action Environment

For instance, the compound should be stored in a dark place , sealed in dry conditions, and preferably in a freezer under -20°C for optimal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Amination: The pyridine ring undergoes amination at the 3 and 4 positions to introduce the amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)pyridine-3,4-diamine is unique due to the presence of both amino groups and the methylpiperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridine-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-14-2-4-15(5-3-14)10-6-8(11)9(12)7-13-10/h6-7H,2-5,12H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEWJXMBHSAXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.